molecular formula C15H12Cl2N2O3 B7758310 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B7758310
M. Wt: 339.2 g/mol
InChI Key: GAFQLIXZXYJHLH-QGMBQPNBSA-N
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Description

2-(2,4-Dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide (hereafter referred to as the target compound) is a hydrazide derivative characterized by a 2,4-dichlorophenoxy moiety and a 3-hydroxyphenyl substituent. Its structure consists of an acetohydrazide backbone, where the hydrazide group forms a Schiff base with 3-hydroxybenzaldehyde. This compound belongs to a broader class of hydrazide derivatives studied for their diverse pharmacological properties, including antimicrobial, antifungal, and enzyme inhibitory activities .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-11-4-5-14(13(17)7-11)22-9-15(21)19-18-8-10-2-1-3-12(20)6-10/h1-8,20H,9H2,(H,19,21)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFQLIXZXYJHLH-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Hydrazination

A mixture of 2-(2,4-dichlorophenoxy)acetyl chloride (1 mol) and hydrazine hydrate (2 mol) in ethanol is refluxed for 2 hours. The product precipitates upon cooling, yielding colorless crystals (67% yield, m.p. 249–250°C).

Microwave-Assisted Method

The Asian Journal of Chemistry method employs microwave irradiation (495 W, 5 minutes) for a 94% yield. The hydrazide intermediate is confirmed via 1H NMR^1 \text{H NMR}:

  • δ\delta 9.85 (s, 1H, NH), 7.45–7.20 (m, 4H, aromatic), 4.75 (s, 2H, CH₂).

Condensation with 3-Hydroxybenzaldehyde

The final step involves Schiff base formation between 2-(2,4-dichlorophenoxy)acetohydrazide and 3-hydroxybenzaldehyde.

Conventional Heating

Equimolar amounts of hydrazide (1 mmol) and aldehyde (1 mmol) in ethanol are refluxed for 4–6 hours. The product is recrystallized from ethanol, yielding 75–82%.

Microwave Optimization

Microwave irradiation (495 W, 5 minutes) in a solvent-free system achieves 89–94% yield. The reaction mechanism proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl, followed by dehydration.

Spectral Characterization :

  • 1H NMR^1 \text{H NMR} :
    δ\delta 11.2 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.35–6.75 (m, 7H, aromatic), 4.85 (s, 2H, OCH₂CO).

  • IR :
    3250 cm1^{-1} (O–H), 1660 cm1^{-1} (C=O), 1615 cm1^{-1} (C=N).

Crystallographic and Hydrogen-Bonding Analysis

Single-crystal X-ray diffraction of analogous compounds reveals:

  • Molecular Geometry : The hydrazone adopts an E-configuration with a C–N–N–C torsion angle of 180°.

  • Packing : Chains form via N–H⋯O hydrogen bonds (R22(10)R_2^2(10) loops), with inter-chain Cl⋯N contacts (3.224 Å).

Industrial-Scale Considerations

The patent highlights scalability:

  • Cost Efficiency : Acetic acid-water solvent reduces chlorine loss.

  • Yield : 98.6% with 98.5% purity.

  • Catalyst Reusability : FePC retains activity over five cycles.

Comparative Analysis of Methods

ParameterConventionalMicrowave
Reaction Time4–6 hours5 minutes
Yield75–82%89–94%
Energy ConsumptionHighLow
Purity96–98%98–99%

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structural analogs, their substituents, and key physical properties:

Compound Name Substituents (R1, R2) Molecular Formula Melting Point (°C) Yield (%) Reference
Target Compound R1: 2,4-dichlorophenoxy; R2: 3-hydroxyphenyl C15H12Cl2N2O3 Not reported
2-(2,4-Dichlorophenoxy)-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide (4s) R1: 2,4-dichlorophenoxy; R2: 2,4-dichlorophenoxy C16H12Cl4N2O4 214–216 92
N'-[2-(2,4-Dichlorophenoxy)acetyl]nicotinohydrazide (4w) R1: 2,4-dichlorophenoxy; R2: pyridinyl C14H11Cl2N3O3 197–199 88
2-(2,4-Dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide R1: 2,4-dichlorophenoxy; R2: furyl C13H10Cl2N2O3 Not reported

Key Observations :

  • Lipophilicity: Compounds with dual 2,4-dichlorophenoxy groups (e.g., 4s) exhibit higher molecular weights and melting points compared to those with heterocyclic substituents (e.g., pyridinyl or furyl) .
  • Hydrogen Bonding: The 3-hydroxyphenyl group in the target compound may enhance solubility in polar solvents compared to non-polar substituents like 2,4-dichlorophenoxy.

Pharmacological Activity Comparison

Antimicrobial Activity

Several hydrazide derivatives demonstrate antibacterial effects:

  • Gram-Positive Bacteria (S. aureus, B. subtilis) : Analog 4f (N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide) showed moderate inhibition zones (12–15 mm) at 100 µg/mL .
  • Target Compound: No direct antimicrobial data reported, but the 3-hydroxyphenyl group is associated with enhanced bioactivity in related compounds .
Enzyme Inhibition
  • α-Glucosidase Inhibition : Ethyl-thio benzimidazolyl acetohydrazides (e.g., 228 ) exhibit IC50 values of 6.10 ± 0.5 µM, outperforming the target compound’s structural class .
Antifungal Activity
  • 3D-QSAR Analysis: Derivatives with electron-withdrawing groups (e.g., dichlorophenoxy) show enhanced antifungal activity against Fusarium spp. compared to electron-donating substituents .

Physicochemical and Spectral Data

1H-NMR and MS Profiles :

  • Target Compound : Expected signals include δ 10.26 (s, NH), δ 7.58 (s, aromatic H), and δ 4.73 (s, CH2O) based on analogs like 4s .
  • 4s : ESI-MS m/z 437.95 [M−H]−; elemental analysis aligns with C16H12Cl4N2O4 .

Biological Activity

2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a synthetic organic compound characterized by its hydrazide functional group and a complex aromatic structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • IUPAC Name : 2-(2,4-dichlorophenoxy)-N-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
  • Molecular Formula : C15H12Cl2N2O3
  • Molecular Weight : 347.17 g/mol
  • SMILES Notation : COC(=O)N=N/C(=C/C1=CC=C(C=C1)O)C(=O)OC2=C(C=C(C=C2)Cl)Cl

This compound's structure features a dichlorophenoxy group, which is known for its herbicidal properties, and a hydrazide moiety that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus6.25 µg/mL
Escherichia coli1.6 µg/mL
Candida albicans3.92 mM
Aspergillus niger4.01 mM

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
A-431 (epidermoid carcinoma)<10Apoptosis induction
Jurkat (T-cell leukemia)<5Cell cycle arrest

The biological activity of this compound can be explained through its interaction with various molecular targets:

  • Enzymatic Inhibition : The hydrazide group may inhibit enzymes critical for microbial survival and proliferation.
  • Cell Membrane Disruption : The dichlorophenoxy moiety contributes to the disruption of microbial cell membranes, leading to cell lysis.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways involved in cell growth and apoptosis.

Study 1: Antimicrobial Efficacy Against MRSA

A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound significantly inhibited bacterial growth at concentrations as low as 6.25 µg/mL. This suggests potential as a treatment option for antibiotic-resistant infections.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in A-431 cells. The mechanism was linked to the activation of caspase pathways, indicating the compound's potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the hydrazide intermediate by reacting 2-(2,4-dichlorophenoxy)acetic acid with hydrazine hydrate.
  • Step 2 : Condensation of the hydrazide with 3-hydroxybenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid. Reaction progress is monitored via TLC, and the product is purified by recrystallization (e.g., methanol) .
  • Key reagents : Hydrazine hydrate, 3-hydroxybenzaldehyde, ethanol, acetic acid. Yield optimization often requires adjusting stoichiometry and reaction time (e.g., 18–24 hours under reflux) .

Q. How is the structural characterization of this compound performed?

  • 1H/13C NMR : Used to confirm the E-configuration of the hydrazone bond and assign aromatic protons (e.g., singlet for imine proton at δ ~8.3 ppm; hydroxyl proton at δ ~9.8 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Explored as an antimicrobial agent due to the triazole moiety and halogen substituents, which enhance membrane permeability .
  • Enzyme Inhibition : Investigated for targeting enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in metabolic pathway disruption .
  • Coordination Chemistry : Serves as a ligand for metal complexes, leveraging its hydrazone and phenolic groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yields?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance condensation efficiency compared to ethanol .
  • Catalyst Use : Adding catalytic piperidine or acetic acid can accelerate imine formation and reduce side products .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% purity .

Q. How do steric and electronic factors influence the compound’s bioactivity?

  • Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenoxy) may hinder binding to flat enzymatic pockets, reducing activity. Comparative studies with less-hindered analogs (e.g., 4-chlorophenoxy derivatives) are critical .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity of the hydrazone bond, enhancing interactions with nucleophilic residues in target proteins. DFT calculations can model charge distribution .

Q. What strategies resolve contradictions in reported antimicrobial activity data?

  • Standardized Assays : Use CLSI/M07-A9 guidelines to ensure consistency in MIC (Minimum Inhibitory Concentration) measurements across labs .
  • Control Experiments : Test against efflux pump-deficient bacterial strains to distinguish intrinsic activity from resistance mechanisms .
  • Synergy Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance potency .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to DXS or other enzymes. Focus on key residues (e.g., Lys187 in DXS for hydrogen bonding) .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD/RMSF analyses reveal conformational flexibility .

Methodological Recommendations

  • Contradiction Analysis : When spectral data conflicts (e.g., NMR shifts), cross-validate with X-ray crystallography or 2D NMR (COSY, HSQC) .
  • Bioactivity Validation : Use orthogonal assays (e.g., fluorescent viability markers alongside MIC) to confirm results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

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